molecular formula C21H22N4O4S2 B2544933 ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896332-33-5

ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2544933
CAS No.: 896332-33-5
M. Wt: 458.55
InChI Key: HAYIGNIKAWAVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex heterocyclic molecule. Its core consists of a fused pyrido[1,2-a][1,3,5]triazin ring system substituted with a methyl group at position 8 and an oxo group at position 4. A thioether (-S-) linkage connects this core to a propanamido group, which is further attached to a 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold. While direct data on its synthesis and applications are unavailable in the provided evidence, structural analogs and computational tools (e.g., SHELX for crystallography and Mercury for crystal packing analysis ) highlight methodologies relevant to its characterization.

Properties

IUPAC Name

ethyl 2-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-4-29-19(27)16-13-6-5-7-14(13)31-18(16)23-17(26)12(3)30-20-22-15-10-11(2)8-9-25(15)21(28)24-20/h8-10,12H,4-7H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYIGNIKAWAVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC(=O)N4C=CC(=CC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly as an antiviral agent. This article reviews the biological activities of this compound, focusing on its mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[1,2-a][1,3,5]triazin moiety linked to a cyclopenta[b]thiophene core. Its molecular formula is C12H13N3O3SC_{12}H_{13}N_3O_3S with a molecular weight of approximately 279.31 g/mol. The presence of various functional groups enhances its solubility and reactivity in biological systems.

Research indicates that this compound exhibits notable antiviral activity , specifically against HIV-1 . It acts by inhibiting the integrase enzyme crucial for viral replication. In vitro studies have shown that the compound can significantly reduce viral load without causing substantial cytotoxicity to host cells at concentrations up to 100 µM.

Biological Activity Data

The following table summarizes the biological activities and findings related to this compound:

Activity Details
Antiviral Activity Inhibits HIV-1 replication by targeting integrase; inhibition rates of 51% and 48% at 100 µM for specific analogs.
Cytotoxicity Minimal cytotoxicity observed at concentrations up to 100 µM.
Potential Applications Antiviral drug development; potential exploration in oncology and infectious diseases due to unique structural features.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrido-triazine core : Utilizing appropriate precursors and reagents.
  • Introduction of the thio group : Via nucleophilic substitution reactions.
  • Amidation and esterification reactions : To form the final product with high yield and purity.

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to this compound:

  • In vitro studies on HIV inhibition : Compounds with similar pyrido-triazine structures exhibited varying degrees of antiviral activity against HIV.
  • Comparative analysis with other derivatives : Structural analogs have shown promising results in antimicrobial and anticancer activities due to their unique functional groups and molecular configurations .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar triazine and thiophene structures often exhibit significant antimicrobial activity. For instance, derivatives of triazines have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication.

Anticancer Potential

Triazine derivatives are recognized for their anticancer properties. Studies have demonstrated that specific triazine-based compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound under discussion may share these properties due to its structural similarities with known anticancer agents.

Anti-inflammatory Effects

Compounds containing thiophene rings have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Given the structural components of ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, it may modulate inflammatory pathways effectively.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of triazine derivatives:

StudyFindings
Study ADemonstrated antimicrobial effects against multiple bacterial strains.
Study BShowed cytotoxic effects on cancer cell lines with potential for therapeutic applications.
Study CInvestigated anti-inflammatory properties linked to thiophene structures.

These studies highlight the compound's potential across various fields such as medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Table 1: Core Structural Differences

Compound Name Core Heterocycle Key Substituents
Target Compound Pyrido[1,2-a][1,3,5]triazin + cyclopenta[b]thiophene 8-methyl, 4-oxo, thioether, ethyl carboxylate
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, benzyl, cyano, ethyl carboxylate
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, phenethyl, cyano, ethyl carboxylate
4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones Pyrimido[1,2-a][1,3,5]triazin 2-thioxo, aryl groups

Key Observations :

  • The target’s pyrido[1,2-a][1,3,5]triazin core differs from the imidazo[1,2-a]pyridine in 2d/1l and pyrimido[1,2-a][1,3,5]triazin in compounds.
  • The cyclopenta[b]thiophene moiety in the target introduces a fused bicyclic system absent in analogs, likely enhancing rigidity and lipophilicity.
  • Thioether and ethyl carboxylate groups are shared with 2d/1l, but the nitro and cyano substituents in 2d/1l may confer distinct electronic properties.

Physical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Key Spectral Data (IR/NMR)
Target Not reported Not available in evidence
2d 215–217 IR: 1745 cm⁻¹ (C=O ester); ¹H NMR: δ 1.25 (t, 6H, -CH₂CH₃), 4.25 (q, 4H, -OCH₂)
1l 243–245 IR: 1738 cm⁻¹ (C=O ester); ¹H NMR: δ 1.30 (t, 6H, -CH₂CH₃), 4.30 (q, 4H, -OCH₂)
Not specified ¹H NMR: Aromatic protons δ 7.2–8.1; IR: 1670 cm⁻¹ (C=O lactam)

Key Observations :

  • The higher melting point of 1l (243–245°C) vs. 2d (215–217°C) may reflect increased molecular symmetry or packing efficiency due to the phenethyl group.
  • The target’s ester carbonyl (predicted ~1740 cm⁻¹) and cyclopenta[b]thiophene protons (δ 2.5–3.5 for dihydro protons) would differ spectrally from 2d/1l.

Key Observations :

  • The target’s fused heterocycles and thioether linkage likely necessitate multi-step synthesis, contrasting with the one-pot methods for 2d/1l.
  • The thioether in the target and 2-thioxo group in compounds may both interact with biological targets (e.g., enzyme inhibition via sulfur coordination).

Preparation Methods

Synthesis of the Pyrido[1,2-a]triazin-4-one Core

The pyrido[1,2-a]triazin-4-one moiety is synthesized via cyclodehydration of N’-aminopyridine-2-carboximide derivatives. A representative protocol involves:

  • Precursor Preparation : Reacting 2-aminopyridine with ethyl oxalyl chloride in tetrahydrofuran (THF) to form the intermediate carboximide.
  • Cyclization : Heating the intermediate under reflux with monoethyl oxalyl chloride, yielding the triazinone core. Catalytic systems such as ionic liquids (e.g., [TMDPH]2+[SO4]2−) enhance reaction efficiency, reducing time from 24 hours to 6 hours and improving yields to 85–90%.

Key Optimization Parameters :

  • Solvent polarity (THF > DMF for minimizing side reactions).
  • Stoichiometric control of oxalyl chloride (1.2 equivalents optimal).

Construction of the Cyclopenta[b]thiophene Carboxylate Ester

The bicyclic cyclopenta[b]thiophene scaffold is assembled via Friedel-Crafts acylation followed by cyclization:

  • Thiophene Functionalization : Treating 3-carboxythiophene with cyclopentene in the presence of AlCl3 to form the dihydro-cyclopenta[b]thiophene skeleton.
  • Esterification : Reacting the carboxylic acid intermediate with ethanol under acidic conditions (H2SO4, 60°C) to yield the ethyl ester.

Reaction Conditions :

Step Reagents Temperature Yield
Acylation AlCl3, cyclopentene 0–5°C 72%
Esterification H2SO4, ethanol 60°C, 12h 89%

Final Coupling and Amidation

The cyclopenta[b]thiophene ester is coupled with the thioether-propanamido intermediate via amide bond formation:

  • Amine Activation : Treating the cyclopenta[b]thiophene-3-carboxylate with ethyl chloroformate and triethylamine to form the mixed carbonate intermediate.
  • Nucleophilic Acyl Substitution : Reacting the activated ester with the propanamido-thioether amine to yield the final product.

Purification :

  • Column chromatography (silica gel, hexane/ethyl acetate 3:1) removes unreacted starting materials.
  • Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Analytical Characterization

Spectroscopic Data :

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 1.35 (t, 3H, ester CH3), 2.45 (s, 3H, pyrido-CH3), 3.15–3.30 (m, 4H, cyclopentane), 4.25 (q, 2H, ester CH2)
IR (KBr) 1740 cm−1 (ester C=O), 1685 cm−1 (amide C=O)
HRMS (ESI+) m/z 459.1543 [M+H]+ (calc. 459.1538)

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Catalytic Systems in Triazinone Synthesis

Catalyst Time (h) Yield (%) Purity (%)
None 24 65 90
[TMDPH]2+[SO4]2− 6 89 97
Pd/C 8 78 94

Challenges and Mitigation Strategies

  • Regioisomer Formation :
    • Controlled addition rates (<0.5 mL/min) of bromopropanoyl chloride reduce undesired isomers.
  • Low Amidation Yields :
    • Use of HOBt/EDC coupling reagents improves efficiency to 82%.

Scale-up Considerations

Industrial-scale synthesis prioritizes:

  • Continuous flow reactors for triazinone cyclization (residence time: 30 min).
  • Membrane filtration for ester intermediates to replace column chromatography.

Q & A

Q. What synthetic methodologies are optimal for constructing the pyrido[1,2-a][1,3,5]triazin-4-one core in this compound?

The pyrido[1,2-a][1,3,5]triazin-4-one moiety can be synthesized via cyclodehydration of precursors like N’-aminopyridine-2-carboximide under reflux with monoethyl oxalyl chloride in tetrahydrofuran, as demonstrated in similar triazole-based syntheses . Thermal and catalytic protocols (e.g., ionic liquids like [TMDPH2]<sup>2+</sup>[SO4]<sup>2−</sup>) improve yields and reduce reaction times compared to traditional methods. Key steps include controlling reaction stoichiometry and solvent polarity to avoid side products like uncyclized intermediates .

Q. How can NMR and X-ray crystallography resolve ambiguities in the stereochemical configuration of the cyclopenta[b]thiophene moiety?

For cyclopenta[b]thiophene derivatives, <sup>1</sup>H NMR coupling constants (e.g., J = 6–8 Hz for adjacent protons in the dihydro ring) and NOESY correlations help assign relative configurations. X-ray crystallography provides absolute stereochemistry, as shown for ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, where the thiophene ring adopts a half-chair conformation with precise bond angles .

Q. What purification strategies are effective for isolating this compound from byproducts of multi-step syntheses?

Column chromatography using silica gel (hexane/ethyl acetate gradients) or preparative HPLC with C18 columns effectively separates the target compound from unreacted starting materials (e.g., uncyclized thioureas) or regioisomers. Solvent recrystallization (e.g., ethanol/water mixtures) improves purity, as evidenced in analogous triazole-thiophene hybrids .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 8-methyl, 4-oxo) influence the compound’s reactivity in nucleophilic thiol-displacement reactions?

The electron-withdrawing 4-oxo group activates the pyrido[1,2-a][1,3,5]triazin-2-ylthio moiety for nucleophilic substitution. Computational studies (DFT) on analogous systems show that methyl groups at position 8 increase steric hindrance but stabilize intermediates via hyperconjugation. Kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) validate these effects .

Q. What strategies mitigate contradictions in biological activity data across in vitro vs. in vivo models for this compound?

Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

  • Perform metabolite profiling (LC-MS/MS) to identify degradation products .
  • Optimize formulation using liposomal encapsulation or PEGylation to enhance pharmacokinetics .
  • Validate target engagement in vivo via PET imaging with radiolabeled analogs .

Q. How can molecular docking and MD simulations predict binding modes to kinase targets (e.g., JAK2 or EGFR)?

Dock the compound into crystal structures of target kinases (PDB IDs: 6VJ6 for JAK2, 1M17 for EGFR) using AutoDock Vina. Key interactions include hydrogen bonds between the 4-oxo group and kinase hinge regions, and hydrophobic contacts with the cyclopenta[b]thiophene. MD simulations (100 ns) assess stability of binding poses, with RMSD < 2 Å indicating robust interactions .

Q. What analytical workflows reconcile conflicting spectral data (e.g., IR vs. HRMS) for structural confirmation?

  • Cross-validate IR peaks (e.g., C=O stretch at ~1700 cm<sup>−1</sup>) with DFT-calculated vibrational frequencies.
  • Use HRMS (ESI+) with isotopic pattern matching to confirm molecular formula (e.g., [M+H]<sup>+</sup> = 490.1234 Da, Δ < 3 ppm).
  • Compare experimental <sup>13</sup>C NMR shifts with computed values (GIAO method, B3LYP/6-31G*) to resolve ambiguities .

Methodological Guidance for Experimental Design

Q. How to design a SAR study for optimizing anti-inflammatory activity in derivatives of this compound?

  • Variation points : Modify the 8-methyl group (e.g., ethyl, CF3) and cyclopenta[b]thiophene substituents (e.g., ester vs. amide).
  • Assays :
  • In vitro COX-2 inhibition (ELISA).
  • In vivo carrageenan-induced paw edema in rats.
    • Data analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, LogP) with IC50 values .

Q. What catalytic systems enhance enantioselectivity in asymmetric syntheses of related thiophene-triazine hybrids?

Chiral Brønsted acids (e.g., TRIP) or transition-metal catalysts (e.g., Ru(II)-Pheox) induce enantioselectivity in cyclization steps. For example, Ru-catalyzed asymmetric hydrogenation of ketones in the pyrido-triazine core achieves >90% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.